(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Biological Activity
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, with CAS number 476671-64-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H20N2O2S with a molecular weight of 376.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 476671-64-4 |
Molecular Formula | C₁₈H₂₀N₂O₂S |
Molecular Weight | 376.5 g/mol |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity. For instance, compounds with methoxy substitutions have shown improved interactions with target proteins involved in cancer cell proliferation .
- Case Studies : A study demonstrated that thiazole-based compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
The compound's thiazole structure contributes to its antimicrobial properties:
- Inhibition of Bacterial Growth : Similar thiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves inhibiting bacterial sortases, which are crucial for bacterial virulence .
- Research Findings : A recent study reported an IC50 value of 9.2 µM for a related compound in inhibiting bacterial growth, indicating that structural modifications can significantly enhance antimicrobial potency .
Other Therapeutic Effects
Thiazole derivatives have also been investigated for their anti-inflammatory and analgesic properties:
- Anti-inflammatory Activity : Some thiazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Analgesic Effects : Research has indicated that certain thiazole-based compounds can provide pain relief comparable to standard analgesics in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives:
- Key Structural Features : The presence of specific substituents on the phenyl rings significantly influences biological activity. For example, methoxy and ethyl groups enhance solubility and bioavailability .
- Optimization Strategies : Modifications to the thiazole ring and phenyl substituents can lead to improved potency and selectivity against various biological targets .
Properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-4-15-5-7-16(8-6-15)20-14-27-22(24-20)18(13-23)11-17-9-10-19(25-2)12-21(17)26-3/h5-12,14H,4H2,1-3H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCUBJAKBEMTF-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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